molecular formula C18H12ClN3O2S2 B2808051 3-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 896678-85-6

3-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2808051
CAS No.: 896678-85-6
M. Wt: 401.88
InChI Key: ZAIROKJIPNYLRG-UHFFFAOYSA-N
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Description

3-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety.

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

The compound interacts with its target, PI3K, through a key hydrogen bond interaction . The sulfonamide functionality of the compound is important for its inhibitory activity on PI3Kα . The electron-deficient aryl group results in a more acidic sulfonamide NH proton, enabling a stronger charged interaction with Lys802 in PI3Kα .

Result of Action

The result of the compound’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway. This can result in reduced cell proliferation and survival, particularly in cancer cells. The compound has shown potent PI3K inhibitory activity, with a representative compound reaching an IC50 of 3.6 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the thiazolo[5,4-b]pyridine core, which is then functionalized to introduce the phenyl and benzenesulfonamide groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatographic techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-florophenyl sulfonamide
  • 5-chlorothiophene-2-sulfonamide
  • 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine derivatives

Uniqueness

3-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is unique due to its specific structural features that confer high potency as a PI3K inhibitor. The presence of the thiazolo[5,4-b]pyridine moiety and the sulfonamide group are crucial for its activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S2/c19-13-3-1-4-15(11-13)26(23,24)22-14-8-6-12(7-9-14)17-21-16-5-2-10-20-18(16)25-17/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIROKJIPNYLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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